Flt3/itd-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22N4O5 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-hydroxy-1H-indole-2-carbonyl)-1-benzofuran-5-yl]urea |
InChI |
InChI=1S/C25H22N4O5/c1-25(2,3)21-12-22(29-34-21)28-24(32)26-15-4-7-19-14(8-15)11-20(33-19)23(31)18-10-13-9-16(30)5-6-17(13)27-18/h4-12,27,30H,1-3H3,(H2,26,28,29,32) |
InChI Key |
RADJMCVKNQBZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC3=C(C=C2)OC(=C3)C(=O)C4=CC5=C(N4)C=CC(=C5)O |
Origin of Product |
United States |
Molecular Design and Preclinical Characterization of Flt3/itd in 4 As a Flt3 Itd Inhibitor
Rationale for FLT3-ITD as a Therapeutic Target in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development and proliferation of hematopoietic stem cells. hematologyandoncology.net In approximately 30% of AML patients, the FLT3 gene undergoes mutations, with internal tandem duplications (ITD) being the most common type, found in about 25% of cases. haematologica.orgmdpi.comnih.gov These FLT3-ITD mutations lead to the constitutive, ligand-independent activation of the FLT3 receptor. nih.gov
Discovery and Development Approaches for Flt3/itd-IN-4
The identification of this compound is a testament to modern drug discovery techniques that combine computational power with sophisticated chemical synthesis.
This compound was identified through a structure-based virtual screening approach. vulcanchem.com This computational method has gained prominence as a more efficient and cost-effective alternative to traditional high-throughput screening. frontiersin.orgnih.gov The process involves using the three-dimensional structure of the target protein, in this case, the FLT3 kinase domain, to screen large libraries of chemical compounds virtually. nih.gov
Molecular docking simulations are employed to predict how well different compounds will bind to the active site of the enzyme. frontiersin.orgnih.gov In the case of this compound, this approach targeted the ATP-binding pocket of FLT3. vulcanchem.com Researchers used these simulations to assess the binding affinity and potential selectivity of numerous compounds, ultimately identifying promising candidates with the desired structural features for potent inhibition. vulcanchem.comnih.gov This method allows for the rational design of inhibitors and accelerates the discovery of novel chemical entities. frontiersin.org
Following the identification of initial "hit" compounds from virtual screening, the process of chemical synthesis and lead optimization begins. This involves synthesizing the identified compounds in the laboratory and then systematically modifying their chemical structures to improve their properties. The goal is to enhance potency, selectivity, and drug-like characteristics such as metabolic stability. rsc.org
For FLT3-ITD inhibitors, this often involves creating a series of derivatives based on a core chemical scaffold. For instance, various research efforts have explored scaffolds like pyrazole-3-amine, imidazo[4,5-b]pyridine, and biphenylacetylene urea. acs.orgacs.orgnih.govacs.org medicinal chemists synthesize new analogs by adding, removing, or altering different chemical groups. nih.gov These new compounds are then tested in biochemical and cellular assays to establish a structure-activity relationship (SAR), which guides further optimization. rsc.orgnih.gov This iterative cycle of design, synthesis, and testing is crucial for developing a preclinical candidate with the potential for clinical success. vichemchemie.com
Computational Drug Discovery Approaches (e.g., Structure-Based Virtual Screening)
Molecular Mechanism of Action of this compound
The therapeutic effect of this compound stems from its specific interaction with the FLT3 receptor at a molecular level.
This compound is designed to bind with high specificity to the FLT3 receptor. vulcanchem.com Its pyrazine-carboxamide scaffold is key to its interaction, facilitating critical connections with amino acid residues within the receptor. vulcanchem.com These interactions include the formation of hydrogen bonds with Cys694 and hydrophobic interactions with Phe691 and Leu618. vulcanchem.com
Molecular dynamics simulations have been used to confirm the stability of the interaction between similar inhibitors and the FLT3 receptor. frontiersin.org The compound's ability to stably bind within the active site of the enzyme is a predictor of its inhibitory activity. frontiersin.orgnih.gov
All FLT3 inhibitors function by interacting with the ATP-binding site within the intracellular tyrosine kinase domain of the receptor. nih.gov They act as competitive inhibitors, preventing the binding of ATP, which is essential for the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. nih.govtandfonline.com
This compound is classified as a type II inhibitor. vulcanchem.com This means it binds to a hydrophobic pocket adjacent to the ATP site when the kinase is in its inactive (DFG-out) conformation. nih.govvulcanchem.com This is in contrast to type I inhibitors, which bind to the active (DFG-in) conformation. xiahepublishing.com By stabilizing the inactive state, this compound effectively blocks the kinase activity of the FLT3-ITD mutant, leading to the suppression of pro-survival signals and the induction of apoptosis in leukemia cells. vulcanchem.com
Detailed Research Findings
| Compound | Target | IC50 (nM) | Cell Line | Cellular Activity (IC50 nM) | Reference |
|---|---|---|---|---|---|
| FLIN-4 | FLT3 | 1.07 ± 0.04 | MV4-11 | 1.31 ± 0.06 | frontiersin.org |
| Midostaurin (B1676583) | FLT3 | 29.64 ± 1.45 | - | - | frontiersin.org |
| Compound 67 (LT-850-166) | FLT3-ITD | - | MV4-11 | Potent | acs.org |
| Clifutinib (Compound 9e) | FLT3-ITD | 15.1 | MV-4-11 | 1.5 | nih.govacs.org |
| Clifutinib (Compound 9e) | FLT3-ITD | 15.1 | MOLM-13 | 1.4 | nih.govacs.org |
Binding Characteristics to the FLT3 Receptor
Kinase Conformation Preference (e.g., Type I vs. Type II Inhibition)
Tyrosine kinase inhibitors are broadly classified based on the conformational state of the kinase they bind to. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation. nih.govfrontiersin.orgresearchgate.net This distinction is critical as it influences the inhibitor's activity against different types of mutations. frontiersin.org Type I inhibitors, such as midostaurin and gilteritinib (B612023), can inhibit both FLT3-ITD and FLT3-tyrosine kinase domain (TKD) mutations. frontiersin.orgnih.gov In contrast, Type II inhibitors, like quizartinib (B1680412) and sorafenib (B1663141), are generally ineffective against FLT3-TKD mutations which favor the active kinase conformation. frontiersin.orgnih.gov
Based on its chemical structure and inhibitory profile, this compound is suggested to be a Type II inhibitor. This is supported by its potent activity against FLT3-ITD mutations while showing less activity against the wild-type (WT) form of the kinase. vichemchemie.com
Inhibition of FLT3 Autophosphorylation by this compound
The constitutive activation of FLT3-ITD results in its autophosphorylation, a key step in initiating downstream signaling cascades. frontiersin.org A critical measure of a FLT3 inhibitor's efficacy is its ability to block this autophosphorylation.
Studies have demonstrated that this compound potently inhibits the autophosphorylation of FLT3 in a concentration-dependent manner in AML cell lines harboring the FLT3-ITD mutation, such as MV4-11 cells. frontiersin.org Western blot analysis has shown a significant reduction in the levels of phosphorylated FLT3 (p-FLT3) upon treatment with this compound. frontiersin.org This inhibition of autophosphorylation is a direct indication of the compound's engagement with its target and its ability to block the primary activating event of the oncogenic kinase. The IC50 value for the inhibition of FLT3-ITD by this compound has been reported to be exceptionally low, in the nanomolar range, highlighting its high potency. frontiersin.org
Modulation of Downstream FLT3-ITD Signaling Pathways by this compound
The constitutive activation of FLT3-ITD leads to the aberrant activation of several downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. frontiersin.orgashpublications.org These include the PI3K/AKT, ERK/MAPK, and JAK/STAT5 cascades. frontiersin.orgresearchgate.netashpublications.org this compound has been shown to effectively modulate these pathways.
The PI3K/AKT pathway is a central regulator of cell survival and is frequently activated by FLT3-ITD. frontiersin.orgmdpi.comnih.gov Inhibition of this pathway is a key mechanism for inducing apoptosis in cancer cells. Treatment of FLT3-ITD positive AML cells with this compound has been shown to lead to a decrease in the phosphorylation of AKT, a key downstream effector of PI3K. oncotarget.comresearchgate.net This indicates that this compound effectively suppresses the pro-survival signals mediated by the PI3K/AKT pathway.
The ERK/MAPK pathway is another critical signaling route activated by FLT3-ITD, which plays a role in cell proliferation and differentiation. frontiersin.orgmdpi.com this compound has demonstrated the ability to inhibit this pathway. Western blot analyses have revealed a dose-dependent reduction in the phosphorylation of ERK in MV4-11 cells treated with the inhibitor. frontiersin.org This suggests that this compound can effectively block the proliferative signals transmitted through the ERK/MAPK cascade.
The JAK/STAT5 pathway is particularly important in FLT3-ITD-driven leukemogenesis, contributing to cell proliferation and survival. frontiersin.orgmdpi.comdovepress.com FLT3-ITD can directly phosphorylate STAT5. mdpi.com this compound has been shown to be a potent inhibitor of this pathway. frontiersin.org Treatment with this compound leads to a significant, concentration-dependent decrease in the phosphorylation of STAT5 in FLT3-ITD positive cells. frontiersin.org The robust inhibition of STAT5 phosphorylation serves as a strong indicator of FLT3 inhibition in vivo. nih.gov
Effect on ERK/MAPK Cascade
Selectivity Profile of this compound Against Other Kinases and Wild-Type FLT3
A desirable characteristic of a targeted cancer therapeutic is high selectivity for the oncogenic target over other kinases and its wild-type counterpart to minimize off-target effects. haematologica.org this compound has demonstrated a favorable selectivity profile.
Biochemical assays have shown that this compound is significantly more potent against FLT3-ITD compared to wild-type FLT3. vichemchemie.comashpublications.org This selectivity is crucial for reducing potential toxicities associated with inhibiting the normal function of wild-type FLT3 in healthy hematopoietic cells. haematologica.org
Furthermore, comprehensive kinase profiling has revealed that this compound exhibits high selectivity for FLT3-ITD over a broad panel of other kinases. frontiersin.org This high degree of selectivity suggests a lower potential for off-target effects, which is a common concern with less specific kinase inhibitors. nih.gov
Inhibitory Activity of this compound (FLIN-4) and Midostaurin
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound (FLIN-4) | FLT3-ITD | 1.07 ± 0.04 |
| Midostaurin | FLT3-ITD | 29.64 ± 1.45 |
Data from a study comparing the inhibitory effects of this compound and Midostaurin on FLT3-ITD. frontiersin.org
Effect of this compound on FLT3 Signaling in MV4-11 Cells
| Treatment Concentration (nM) | p-STAT5/STAT5 Ratio | p-FLT3/FLT3 Ratio | p-ERK/ERK Ratio |
|---|---|---|---|
| Control | ~1.0 | ~1.0 | ~1.0 |
| 3 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 30 | Further Reduced | Further Reduced | Further Reduced |
Qualitative representation of Western blot analysis results showing a concentration-dependent decrease in phosphorylated proteins upon treatment with this compound. frontiersin.org
Structural Basis of this compound Binding and Inhibition (e.g., Molecular Dynamics Simulations)
The binding and inhibitory mechanism of this compound against the FLT3 kinase has been elucidated through computational methods, including molecular dynamics (MD) simulations. These studies provide a detailed view of the interactions between the inhibitor and the kinase at an atomic level, explaining the compound's high potency and stability.
Molecular dynamics simulations have been instrumental in confirming the stable interaction between this compound and the FLT3 kinase. nih.gov These simulations model the dynamic movements of the atoms in the complex over time, providing insights into the stability of the binding. For instance, MD simulations of the FLT3-FLIN-4 (a compound structurally related to this compound) complex have demonstrated reduced conformational fluctuations and a compact structural integrity, which are indicative of a stable and persistent interaction. biorxiv.orgresearchgate.net The stability is often quantified by parameters such as the root-mean-square deviation (RMSD) of the ligand and the root-mean-square fluctuation (RMSF) of the protein residues, which have shown minimal changes over the simulation period for similar inhibitors. researchgate.net
The design of this compound and related compounds often involves strategically modifying functional groups to optimize these interactions, thereby enhancing binding affinity and, consequently, inhibitory potency. biorxiv.org
Table 1: Key Research Findings for this compound and Related Compounds
| Parameter | Finding | Reference |
| Target | FMS-like tyrosine kinase 3 internal tandem duplications (FLT3-ITD) | medchemexpress.com |
| IC50 (this compound) | 2.3 nM | medchemexpress.com |
| IC50 (FLIN-4) | 1.07 ± 0.04 nM | frontiersin.orgnih.gov |
| Binding Affinity (Kd for FLIN-4) | 0.95 ± 0.06 nM | frontiersin.org |
| Cellular Antiproliferative Activity (MV4-11 cells, FLIN-4) | IC50 = 1.31 ± 0.06 nM | nih.gov |
| Computational Method | Molecular Dynamics (MD) Simulations | nih.govnih.gov |
| MD Simulation Outcome | Confirmed stable interaction between the inhibitor and FLT3 kinase. | nih.govbiorxiv.org |
Preclinical Efficacy Studies of Flt3/itd in 4
In Vitro Anti-leukemic Activity of Flt3/itd-IN-4
Cellular Models for FLT3-ITD AML Research
To study the effects of FLT3 inhibitors, researchers utilize established human AML cell lines that harbor the FLT3-ITD mutation. Commonly used models include:
MV4-11: These cells are homozygous for the FLT3-ITD mutation, meaning they only express the mutated form of the FLT3 gene. nih.govspandidos-publications.com They are highly dependent on the FLT3 signaling pathway for survival and proliferation. nih.gov
MOLM-13: This cell line is heterozygous for the FLT3-ITD mutation, expressing both the mutated and wild-type versions of the gene. nih.govspandidos-publications.com
TF-1: This cell line is typically used as a control as it expresses wild-type FLT3.
These cell lines provide valuable in vitro systems to assess the potency and selectivity of compounds like this compound against leukemic cells with and without the target mutation. spandidos-publications.com
Dose-Dependent Inhibition of Proliferation and Viability by this compound
Studies have demonstrated that this compound and other FLT3 inhibitors effectively curb the growth and survival of FLT3-ITD positive AML cells in a dose-dependent manner. The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
For instance, the compound ABT-869 inhibited the proliferation of MV4-11 and MOLM-13 cells with IC50 values of 4 nM and 6 nM, respectively. nih.gov Another inhibitor, A674563, showed selective efficacy against FLT3-ITD positive cell lines with EC50 values of 0.092 μM for MV4-11 and 0.17 μM for MOLM13. oncotarget.com Similarly, Palbociclib (B1678290) demonstrated potent inhibition of viability in FLT3-ITD+ cells, with IC50 values ranging from 0.06 µM to 0.2 µM. ashpublications.org A novel inhibitor, FLIN-4, showed significant anti-proliferative activity against the MV4-11 cell line with an IC50 of 1.31 ± 0.06 nM. frontiersin.org
| Inhibitor | Cell Line | Potency (IC50/EC50) |
|---|---|---|
| This compound | Not Specified | 2.3 nM (IC50) medchemexpress.com |
| ABT-869 | MV4-11 | 4 nM (IC50) nih.gov |
| ABT-869 | MOLM-13 | 6 nM (IC50) nih.gov |
| A674563 | MV4-11 | 0.092 μM (EC50) oncotarget.com |
| A674563 | MOLM-13 | 0.17 μM (EC50) oncotarget.com |
| Palbociclib | FLT3-ITD+ cells | 0.06 - 0.2 µM (IC50) ashpublications.org |
| FLIN-4 | MV4-11 | 1.31 ± 0.06 nM (IC50) frontiersin.org |
Induction of Apoptosis and Cell Cycle Arrest by this compound in Leukemic Cells
This compound and similar FLT3 inhibitors exert their anti-leukemic effects by inducing programmed cell death (apoptosis) and halting the cell division cycle. Treatment with these inhibitors leads to a significant increase in the proportion of apoptotic cells, often identified by methods like Annexin V staining. ashpublications.orgthno.org For example, the compound LT-171-861 was shown to increase the apoptotic ratio in MV4-11 and MOLM13 cells. thno.org This is often accompanied by the cleavage of key apoptotic proteins like PARP and caspases. ashpublications.orgthno.org
Furthermore, these inhibitors can cause cell cycle arrest, typically at the G0/G1 or G1 phase. mdpi.comoncotarget.com This prevents the leukemic cells from progressing through the division cycle and replicating. For instance, the dual PIM/FLT3 inhibitor SEL24-B489 induced multiparametric cell cycle arrest in FLT3-ITD+ cell lines. oncotarget.com Similarly, Palbociclib treatment resulted in a significant increase in the number of cells in the G0/G1 phase. ashpublications.org
Target Engagement and Downstream Pathway Modulation in Cellular Assays
The constitutive activity of the FLT3-ITD receptor drives several downstream signaling pathways that promote cell survival and proliferation, including the STAT5, RAS/MEK/ERK, and PI3K/AKT pathways. mdpi.comashpublications.org this compound and other FLT3 inhibitors work by binding to the FLT3 kinase and blocking its ability to phosphorylate itself and its downstream targets.
Cellular assays confirm this mechanism of action by showing a dose-dependent decrease in the phosphorylation levels of FLT3, as well as key downstream effectors like STAT5, ERK, and AKT, upon treatment with the inhibitor. thno.orgaacrjournals.org For example, the inhibitor LT-171-861 was shown to decrease the phosphorylation of FLT3, STAT5, and ERK1/2 in MOLM13 cells. thno.org Similarly, ABT-869 inhibited the phosphorylation of FLT3, STAT5, and ERK in both MV-4-11 and MOLM-13 cells. nih.gov This inhibition of critical signaling pathways ultimately leads to the observed anti-leukemic effects.
In Vivo Anti-leukemic Activity of this compound in Non-human Models
Xenograft Models of FLT3-ITD AML
To evaluate the in vivo efficacy of this compound and other FLT3 inhibitors, researchers often use xenograft models. These models involve implanting human AML cells, such as MV4-11 or MOLM-13, into immunodeficient mice. thno.orgoncotarget.comhaematologica.org These cells then grow into tumors or disseminate, mimicking human leukemia.
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the transplantation of human tumor tissues into immunodeficient mice, are crucial for evaluating the preclinical efficacy of novel therapeutic agents. These models are considered to be more representative of human disease than traditional cell line xenografts. nih.gov
In the context of Flt3-mutated Acute Myeloid Leukemia (AML), PDX models have been instrumental in demonstrating the anti-leukemic activity of various Flt3 inhibitors. aacrjournals.orggenomenon.com Studies have shown that these models can successfully recapitulate the human disease, including the maintenance of the Flt3-ITD mutation. nih.gov The engraftment of primary AML cells from patients into immunodeficient mice allows for the in vivo assessment of a drug's ability to inhibit tumor growth and prolong survival. genomenon.comnih.gov For instance, successful engraftment has been reported for 7 out of 10 Flt3-ITD-positive pediatric patient samples. nih.gov The combination of the Flt3 inhibitor ONO-7475 with Venclexta demonstrated synergistic effects in reducing leukemia burden and prolonging survival in PDX models. genomenon.com Similarly, the combination of quizartinib (B1680412) and milademetan (B560421) was effective in reducing tumor burden and improving survival in FLT3-ITD AML PDX models. aacrjournals.org
Reduction of Tumor Burden in Animal Models Treated with this compound
A significant reduction in tumor burden is a key indicator of a therapeutic agent's anti-cancer activity in preclinical animal models. Various Flt3 inhibitors have demonstrated the ability to decrease tumor load in both cell line xenograft and PDX models of Flt3-mutated AML. genomenon.comjax.org
For example, treatment with the Flt3 inhibitor LT-171-861 resulted in significant inhibition of tumor growth in both MOLM13- and MV4-11-xenograft models. thno.org Similarly, the Flt3/AXL inhibitor gilteritinib (B612023) demonstrated significant tumor growth inhibition in a dose-dependent manner in MV4–11 tumor models, with near-complete tumor regression at higher doses. d-nb.info The combination of an Flt3 inhibitor with other agents, such as Venclexta or cytarabine, has also been shown to effectively reduce leukemic burden in animal models. genomenon.comhematologyandoncology.net For instance, the combination of ONO-7475 and Venclexta synergistically reduced leukemia burden in cell line xenograft and PDX models. genomenon.com Furthermore, the use of a PRL-3 monoclonal antibody in a mouse model of FLT3-ITD AML led to a significant reduction in liver and spleen weights, indicating a decrease in tumor burden. embopress.org
Below is a table summarizing the effects of various Flt3 inhibitors on tumor burden in preclinical models.
| Compound/Treatment | Animal Model | Effect on Tumor Burden |
| Gilteritinib | MV4-11 xenograft | Significant growth inhibition (63%-100%) |
| LT-171-861 | MOLM13 & MV4-11 xenografts | Significant inhibition of tumor growth |
| ONO-7475 + Venclexta | Cell line & PDX xenografts | Reduced leukemia burden |
| Quizartinib + Milademetan | Xenograft & PDX models | Reduced tumor burden |
| Foretinib | Cell line & PDX xenografts | Decreased tumor burden |
| Ningetinib | Mouse model | Decreased leukemic burden |
| E6201 | Xenograft models | Reduced tumor burden |
| Fluvastatin | BaF3 FLT3/ITD xenograft | Reduced tumor burden |
| PRL-3 mAb | TF1-ITD xenograft | Reduced liver and spleen weights |
| AMD3465 + Sorafenib (B1663141) | Animal model | Markedly reduced leukemic burden |
Prolongation of Survival in Animal Models Treated with this compound
The ability to extend the survival of tumor-bearing animals is a critical endpoint in preclinical efficacy studies. Several Flt3 inhibitors have shown a significant survival advantage in various animal models of Flt3-mutated AML.
The table below summarizes the survival outcomes for various Flt3 inhibitor treatments in preclinical models.
| Compound/Treatment | Animal Model | Effect on Survival |
| Gilteritinib | Xenograft & intra-bone marrow transplantation models | Improved survival |
| PKC412 | Transgenic mouse model | Statistically significant prolongation of survival |
| ONO-7475 + Venclexta | PDX & cell line xenograft models | Prolonged overall survival |
| Quizartinib + Milademetan | Xenograft & PDX models | Improved survival |
| Foretinib | Cell line & PDX xenograft models | Improved survival |
| TP-0184 | Cell line & PDX xenograft models | Improved survival |
| RMC-4550 + Venclexta | Cell line xenograft model | Improved survival |
| Fluvastatin | BaF3 FLT3/ITD xenograft | Significantly prolonged survival (median 17 to 40 days) |
| PRL-3 mAb | TF1-ITD xenograft | Prolonged survival (median 16 to 19 days) |
| AMD3465 + Sorafenib | Animal model | Prolonged survival |
Pharmacodynamic Markers of this compound Activity in Preclinical Models
Pharmacodynamic (PD) biomarkers are essential for assessing the biological effects of a drug on its target and downstream signaling pathways. In the context of Flt3 inhibitors, the phosphorylation status of Flt3 and its downstream targets, such as STAT5, are key PD markers. mdpi.comnih.govresearchgate.net
Studies have shown that effective Flt3 inhibitors lead to a decrease in the phosphorylation of Flt3 and its signaling intermediates. d-nb.infonih.gov For instance, treatment with gilteritinib decreased the phosphorylation levels of FLT3 and its downstream targets in both cellular and animal models. d-nb.info A preclinical study with the AXL inhibitor TP-0903 in patients with relapsed or refractory AML with FLT3-ITD mutations showed a decrease in the mean fluorescence intensity for both FLT3 and pSTAT5 in a patient who responded to treatment. frontiersin.org Another study identified follistatin (FST) as a potential PD biomarker, as its serum levels significantly decreased in FLT3-ITD patients treated with quizartinib. mdpi.comresearchgate.net Furthermore, the expression of immune checkpoint markers CD155 and CD112 was found to be downregulated upon treatment with gilteritinib and quizartinib in FLT3-mutated cell models, suggesting their potential as PD biomarkers. mdpi.comresearchgate.net
The table below lists some of the key pharmacodynamic markers used to evaluate the activity of Flt3 inhibitors.
| Biomarker | Effect of Flt3 Inhibition |
| Phospho-FLT3 | Decreased phosphorylation |
| Phospho-STAT5 | Decreased phosphorylation |
| Follistatin (FST) | Decreased serum levels |
| CD155 | Downregulated expression |
| CD112 | Downregulated expression |
Mechanisms of Resistance to Flt3 Inhibitors in the Context of Flt3/itd in 4 Research
On-Target Resistance Mechanisms to FLT3 Inhibition
On-target resistance arises from genetic changes within the FLT3 gene that either prevent the inhibitor from binding effectively or stabilize the active conformation of the kinase, rendering the inhibitor less effective.
A primary mechanism of on-target resistance is the acquisition of secondary mutations within the tyrosine kinase domain (TKD) of FLT3. These mutations often emerge under the selective pressure of FLT3 inhibitor therapy.
D835 Mutations: Mutations at the D835 residue within the activation loop of the kinase domain are a common cause of resistance, particularly to type II FLT3 inhibitors like quizartinib (B1680412) and sorafenib (B1663141). mdpi.comannualreviews.orgnih.gov These mutations, such as D835Y, D835V, and D835F, lock the kinase in its active "DFG-in" conformation. mdpi.comnih.govmdpi.com This conformational change prevents the binding of type II inhibitors, which specifically target the inactive "DFG-out" state. mdpi.comnih.gov In contrast, type I inhibitors, such as gilteritinib (B612023) and crenolanib, can bind to the active conformation and generally retain activity against D835-mutated FLT3. mdpi.comonclive.comashpublications.org Studies have shown that D835 mutations can be present at low levels before treatment and are selected for during therapy. nih.gov
F691 Mutations: The "gatekeeper" residue, F691, is located at the entrance of the ATP-binding pocket. nih.gov Mutations at this position, most notably F691L, can confer broad resistance to both type I and type II FLT3 inhibitors. mdpi.comnih.govresearchgate.net The F691L mutation disrupts critical interactions required for inhibitor binding. nih.gov For instance, the binding of quizartinib relies on aromatic interactions with the F691 residue. nih.gov The emergence of the F691L mutation has been observed in patients who relapse after treatment with various FLT3 inhibitors. mdpi.comnih.gov
Y842 Mutations: Similar to D835 mutations, mutations at the Y842 residue in the activation loop (e.g., Y842C, Y842H) can also lead to resistance against type II inhibitors by stabilizing the active kinase conformation. mdpi.comfrontiersin.org
Table 1: Key FLT3 Tyrosine Kinase Domain Mutations and Inhibitor Resistance
| Mutation | Location | Conferred Resistance To | Mechanism of Resistance |
|---|---|---|---|
| D835Y/V/F | Activation Loop | Type II inhibitors (e.g., quizartinib, sorafenib) mdpi.commdpi.com | Stabilizes the active "DFG-in" conformation, preventing inhibitor binding. mdpi.comnih.gov |
| F691L | Gatekeeper Residue | Type I and Type II inhibitors mdpi.comnih.govresearchgate.net | Sterically hinders inhibitor binding to the ATP pocket. nih.gov |
| Y842C/H | Activation Loop | Type II inhibitors (e.g., quizartinib) mdpi.comfrontiersin.org | Promotes the active kinase conformation. mdpi.com |
Allosteric mutations are those that occur outside of the direct inhibitor binding site but still impact the inhibitor's effectiveness by inducing conformational changes in the protein. frontiersin.orghaematologica.org For example, the N676K mutation has been identified as a potential resistance mechanism. While it doesn't directly interfere with the ATP-binding site, it is thought to exert allosteric effects on the protein's structure, influencing inhibitor efficacy. haematologica.org The gatekeeper F691L mutation also functions through an allosteric mechanism by controlling access to an adjacent pocket. nih.gov
The ratio of the mutated FLT3 allele to the wild-type allele can influence the sensitivity to FLT3 inhibitors. A high allelic burden of FLT3-ITD is often associated with a worse prognosis. mdpi.comnih.gov While the direct impact on acquiring resistance is still under full investigation, it is theorized that a higher proportion of the mutant allele may correlate with less clonal diversity, potentially affecting drug sensitivity and relapse rates. mdpi.com In some cases of relapse, an increase in the allelic ratio of the mutant to wild-type FLT3-ITD has been observed, suggesting that the leukemic cells have become more dependent on the FLT3 signaling pathway. nih.govhematologyandoncology.net
Allosteric Mutations in FLT3
Off-Target (Bypass) Resistance Mechanisms to FLT3 Inhibition
Off-target resistance occurs when cancer cells develop alternative ways to activate survival and proliferation pathways, bypassing the need for FLT3 signaling. This is a common mechanism of resistance, especially to type I inhibitors. annualreviews.org
Leukemic cells can adapt to FLT3 inhibition by upregulating other receptor tyrosine kinases (RTKs) that can activate similar downstream signaling pathways.
AXL: The upregulation of the AXL receptor tyrosine kinase is a well-documented mechanism of resistance to FLT3 inhibitors. mdpi.comnih.govfrontiersin.org Increased AXL expression and phosphorylation have been observed in cell lines and patient samples resistant to inhibitors like midostaurin (B1676583) and quizartinib. frontiersin.orgnih.gov AXL activation can subsequently trigger downstream pathways such as STAT5, PI3K/AKT, and MAPK/ERK, thereby maintaining cell survival despite FLT3 blockade. nih.govmdpi.com
SYK: Spleen tyrosine kinase (SYK) has also been implicated in resistance to FLT3 inhibitors. researchgate.net SYK can transactivate FLT3 and its overexpression can contribute to resistance to FLT3-targeted therapies. researchgate.net
Even with effective FLT3 inhibition, leukemic cells can survive by activating downstream signaling pathways through mutations in other genes or through other compensatory mechanisms.
Persistent MAPK/ERK, PI3K/AKT, and JAK/STAT Signaling: Constitutive activation of the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways is a hallmark of FLT3-mutated AML. annualreviews.orgamegroups.org Resistance can arise when these pathways remain persistently active despite FLT3 inhibition. nih.govnih.gov This can be due to acquired mutations in key components of these pathways, such as NRAS or KRAS. mdpi.comnih.govaacrjournals.org Activating RAS mutations are a frequent cause of resistance to type I inhibitors like gilteritinib. annualreviews.orgaacrjournals.org
SRC-Family Kinases: Activation of SRC-family kinases (SFKs) has also been identified as a bypass mechanism. mdpi.com SFKs can activate downstream signaling independently of FLT3, contributing to cell survival and proliferation.
Table 2: Off-Target Resistance Mechanisms and Associated Pathways
| Mechanism | Key Molecules | Downstream Pathways Activated |
|---|---|---|
| Upregulation of Compensatory RTKs | AXL, SYK mdpi.comresearchgate.net | STAT5, PI3K/AKT, MAPK/ERK nih.govmdpi.com |
| Activation of Alternative Signaling | RAS (NRAS, KRAS), PI3K, AKT, STAT5, SRC-family kinases annualreviews.orgmdpi.comnih.gov | MAPK/ERK, PI3K/AKT, JAK/STAT annualreviews.orgamegroups.org |
Upregulation of Anti-apoptotic Proteins (e.g., BCL-2, BCL-XL, MCL-1)
A critical mechanism by which leukemic cells evade the effects of FLT3 inhibitors is through the upregulation of anti-apoptotic proteins belonging to the B-cell lymphoma 2 (BCL-2) family. mdpi.com These proteins, including BCL-2, B-cell lymphoma-extra large (BCL-X_L_), and myeloid cell leukemia-1 (MCL-1), are key regulators of the intrinsic apoptotic pathway. nih.govresearchgate.net
In the context of FLT3-internal tandem duplication (ITD) mutations, constitutive activation of the FLT3 receptor leads to the activation of downstream signaling pathways such as STAT5, which in turn increases the expression of anti-apoptotic proteins like BCL-X_L_ and MCL-1. nih.govresearchgate.netmdpi.com This creates a pro-survival state that renders the cells less susceptible to apoptosis induced by FLT3 inhibition. nih.gov Research has shown that FLT3-ITD mutations can confer resistance to BCL-2 inhibitors like venetoclax (B612062) by upregulating BCL-X_L_ and MCL-1. researchgate.netashpublications.org
Studies have demonstrated that FLT3 inhibition can lead to the downregulation of MCL-1, making the leukemic cells more dependent on BCL-2 for survival. nih.gov This provides a strong rationale for combination therapies. The synergistic effect of combining FLT3 inhibitors with BCL-2 inhibitors has been observed in preclinical models of FLT3-ITD positive AML. nih.govhaematologica.org For instance, the combination of the FLT3 inhibitor quizartinib with venetoclax has shown significant anti-leukemic activity. haematologica.org Some studies have also noted that cells with acquired resistance to FLT3 inhibitors, such as those with secondary D835 mutations, exhibit higher expression of BCL-2. ashpublications.org
Table 1: Role of Anti-apoptotic Proteins in FLT3 Inhibitor Resistance
| Anti-apoptotic Protein | Role in Resistance | Downstream Signaling | Therapeutic Implication |
|---|---|---|---|
| BCL-2 | Overexpression confers resistance to FLT3 inhibitors. mdpi.com | - | Combination with BCL-2 inhibitors (e.g., venetoclax) can overcome resistance. mdpi.com |
| BCL-X_L_ | Upregulated in FLT3-ITD positive cells via the STAT5 pathway. nih.gov | STAT5 | Targeting BCL-X_L_ may enhance sensitivity to FLT3 inhibitors. ashpublications.org |
| MCL-1 | Upregulation is associated with FLT3-ITD mutations and contributes to drug resistance. mdpi.com | STAT5, PI3K/AKT researchgate.netmdpi.com | Inhibition of MCL-1 can sensitize leukemic cells to cytotoxic therapies. nih.gov |
Influence of the Bone Marrow Microenvironment (e.g., FLT3 ligand, stromal cell interactions)
The bone marrow microenvironment provides a protective niche for leukemic cells, contributing significantly to resistance against FLT3 inhibitors. mdpi.comashpublications.org This protection is mediated through direct cell-cell contact and the secretion of soluble factors by bone marrow stromal cells (BMSCs). researchgate.net
One key factor is the high level of FLT3 ligand (FL) in the bone marrow, which can interfere with the efficacy of FLT3 inhibitors by promoting the activation of wild-type FLT3 or shifting the inhibitory concentration required to block FLT3 signaling. ashpublications.orgresearchgate.netbohrium.commdpi.com Additionally, BMSCs can secrete other factors, such as fibroblast growth factor 2 (FGF2), which can activate alternative signaling pathways like the MAPK pathway, thereby promoting cell survival despite FLT3 inhibition. mdpi.com
A notable mechanism of microenvironment-mediated resistance is the expression of cytochrome P450 enzymes, particularly CYP3A4, by BMSCs. ashpublications.orgnih.gov CYP3A4 is involved in the metabolism and inactivation of several FLT3 inhibitors. nih.gov This localized drug metabolism within the bone marrow can reduce the effective concentration of the inhibitor, contributing to the observed discrepancy between the clearance of peripheral blood blasts and the persistence of disease in the bone marrow. ashpublications.orgnih.gov Studies have shown that inhibiting CYP3A4 can reverse the protective effects of BMSCs. nih.gov
Furthermore, interactions between leukemic cells and the stroma can activate pro-survival signaling pathways, such as the extracellular regulated kinase (ERK) pathway, which has been identified as a critical mediator of stromal-mediated resistance. researchgate.net The GAS6-AXL signaling axis, activated by factors from the stroma, also represents a bypass mechanism that can promote AML progression upon the development of resistance to FLT3 inhibitors. haematologica.org
Table 2: Factors in the Bone Marrow Microenvironment Contributing to Resistance
| Factor | Mechanism of Action |
|---|---|
| FLT3 Ligand (FL) | Competes with FLT3 inhibitors, leading to the activation of FLT3 signaling. bohrium.commdpi.com |
| Stromal Cell Interactions | Direct contact and soluble factors activate pro-survival pathways like ERK. researchgate.net |
| CYP3A4 Expression | Stromal cells metabolize and inactivate FLT3 inhibitors, reducing their local efficacy. nih.gov |
| FGF2 Secretion | Activates the FGFR1-MAPK pathway, providing an alternative survival signal. mdpi.com |
| GAS6-AXL Axis | Activation serves as a bypass mechanism to promote AML progression. haematologica.org |
Modulation of DNA Damage Response Pathways (e.g., CHK1, WEE1, RAD51)
The constitutive activation of FLT3-ITD can lead to increased production of reactive oxygen species (ROS), resulting in DNA damage. haematologica.orgnih.gov To counteract this, FLT3-ITD-positive leukemic cells often upregulate DNA damage response (DDR) pathways, which contributes to their survival and resistance to therapy. haematologica.orgnih.gov
The FLT3-ITD signaling cascade, particularly through the activation of STAT5, leads to the increased expression of key DDR factors, including Checkpoint Kinase 1 (CHK1), WEE1 G2 checkpoint kinase (WEE1), and RAD51 recombinase (RAD51). haematologica.orgnih.govnih.govresearchgate.net CHK1 and WEE1 are crucial regulators of the cell cycle, arresting cells in the S and G2 phases in response to DNA damage and replication stress. haematologica.org RAD51 is a key component of the homologous recombination repair pathway. haematologica.orgnih.gov
The overexpression of these DDR proteins is a determinant of sensitivity to chemotherapeutic agents and may also play a role in resistance to targeted therapies. haematologica.org Research indicates that both FLT3-ITD and class I HDAC activity promote the expression of CHK1, WEE1, and RAD51. researchgate.net Therefore, targeting these DDR pathways in combination with FLT3 inhibition presents a promising therapeutic strategy. haematologica.org
Table 4: Key Proteins in the DNA Damage Response Pathway
| Protein | Function | Role in Resistance |
|---|---|---|
| CHK1 | Cell cycle checkpoint kinase | Upregulated by FLT3-ITD/STAT5 signaling, promoting cell survival. nih.govnih.gov |
| WEE1 | G2 checkpoint kinase | Overexpressed in myeloid leukemias, contributing to resistance. haematologica.org |
| RAD51 | Homologous recombination repair | Increased expression enhances DNA repair activity in leukemic cells. nih.govnih.gov |
Autophagy Activation as a Resistance Mechanism
Autophagy is a cellular process of self-digestion that allows cells to survive under stress conditions, and it has emerged as a significant mechanism of resistance to FLT3 inhibitors. haematologica.orgashpublications.orghaematologica.org In FLT3-ITD positive AML, there is an increased basal level of autophagy that supports the survival and proliferation of leukemic cells, often mediated by the transcription factor ATF4. haematologica.orgnih.gov
Treatment with FLT3 inhibitors can further induce cytoprotective autophagy, which helps the leukemic cells to evade the drug's cytotoxic effects. nih.govnih.gov This adaptive response can be stimulated by factors in the bone marrow microenvironment or by the acquisition of secondary mutations. haematologica.orgnih.gov The activation of autophagy can weaken the suppressive effect of FLT3 inhibitors on their downstream signaling pathways, thereby reducing their pro-apoptotic efficacy. nih.govnih.gov
Targeting autophagy, for instance with the inhibitor chloroquine, has been shown to re-sensitize resistant leukemic cells to FLT3 inhibitors and enhance their anti-leukemic effects. ashpublications.orgnih.gov This suggests that combining FLT3 inhibitors with autophagy inhibitors could be a viable strategy to overcome this form of resistance. haematologica.orgnih.govnih.gov
Table 5: Autophagy in FLT3 Inhibitor Resistance
| Aspect | Description |
|---|---|
| Basal Autophagy | Increased in FLT3-ITD positive cells, supporting survival and proliferation. haematologica.orgnih.gov |
| Inductive Autophagy | Further activated by FLT3 inhibitor treatment as a cytoprotective response. nih.govnih.gov |
| Mediators | ATF4 is a key transcription factor involved in autophagy-mediated survival. haematologica.org |
| Therapeutic Strategy | Inhibition of autophagy can enhance the efficacy of FLT3 inhibitors. ashpublications.orgnih.gov |
Differential Resistance Profiles Based on Inhibitor Type (Type I vs. Type II)
FLT3 inhibitors are broadly classified into two types based on their binding mode to the FLT3 kinase domain, and this distinction is crucial for understanding resistance patterns. frontiersin.orgmdpi.com
Type I inhibitors (e.g., gilteritinib, crenolanib, midostaurin) bind to the active "DFG-in" conformation of the kinase and are generally active against both FLT3-ITD and FLT3-tyrosine kinase domain (TKD) mutations. bohrium.commdpi.comfrontiersin.orgmdpi.com
Type II inhibitors (e.g., quizartinib, sorafenib) bind to the inactive "DFG-out" conformation and are primarily effective against FLT3-ITD mutations. mdpi.comfrontiersin.orgmdpi.com They are generally not effective against most FLT3-TKD mutations, as these mutations tend to lock the kinase in the active conformation. frontiersin.orgashpublications.org
A common mechanism of resistance to Type II inhibitors is the acquisition of secondary mutations in the TKD, particularly at the D835 residue. mdpi.comfrontiersin.org These mutations stabilize the active conformation of the kinase, rendering Type II inhibitors ineffective. ashpublications.org In contrast, Type I inhibitors like gilteritinib remain active against D835 mutations. frontiersin.orgashpublications.org
However, a "gatekeeper" mutation at the F691 residue can confer resistance to both Type I and Type II inhibitors, although its impact on Type I inhibitors may be less pronounced in clinical practice. mdpi.comfrontiersin.orgmdpi.com The development of distinct resistance profiles for different inhibitor types highlights the potential for sequential or combination therapies with different classes of FLT3 inhibitors to overcome resistance. hematologyandoncology.net
Table 6: Comparison of Type I and Type II FLT3 Inhibitors
| Feature | Type I Inhibitors | Type II Inhibitors |
|---|---|---|
| Binding Conformation | Active ("DFG-in") frontiersin.org | Inactive ("DFG-out") mdpi.com |
| Activity Spectrum | FLT3-ITD and FLT3-TKD mdpi.com | Primarily FLT3-ITD mdpi.com |
| Resistance to D835 mutations | Generally active frontiersin.org | Generally inactive frontiersin.org |
| Resistance to F691L mutation | Can confer resistance frontiersin.org | Can confer resistance mdpi.com |
| Examples | Gilteritinib, Crenolanib, Midostaurin mdpi.com | Quizartinib, Sorafenib mdpi.com |
Strategies to Overcome and Prevent Resistance to Flt3 Itd Inhibition
Combination Therapies with Flt3/itd-IN-4 (Preclinical Rationale and Synergy)
Preclinical investigations have highlighted the potential of combining this compound with other targeted agents to achieve synergistic anti-leukemic effects and forestall the development of resistance in acute myeloid leukemia (AML) with FLT3-ITD mutations.
The combination of FLT3 inhibitors with B-cell lymphoma 2 (BCL-2) inhibitors like venetoclax (B612062) is founded on a strong mechanistic rationale. haematologica.orgnih.govresearchgate.net FLT3-ITD signaling has been shown to upregulate anti-apoptotic proteins, and preclinical studies have demonstrated that FLT3-ITD mutated blasts have higher BCL-2 expression compared to their wild-type counterparts. frontiersin.orgfrontiersin.org The inhibition of FLT3 can shift the survival dependency of leukemia cells towards BCL-2, thereby "priming" them for apoptosis induction by venetoclax. haematologica.orgnih.govresearchgate.net
Preclinical models have consistently shown synergistic antileukemic activity when FLT3 inhibitors are combined with venetoclax. frontiersin.orgfrontiersin.org For instance, in in vivo models, the combination of the potent FLT3 inhibitor quizartinib (B1680412) with venetoclax resulted in greater anti-tumor efficacy and prolonged survival compared to either drug alone. haematologica.orgnih.govresearchgate.netnih.gov This synergistic effect is attributed to the dual targeting of key survival pathways. FLT3 inhibition reduces the expression of MCL-1 and BCL-XL, making the cells more dependent on BCL-2 for survival, which is then effectively targeted by venetoclax. haematologica.orgnih.govresearchgate.net
Table 1: Preclinical Findings on FLT3 Inhibitor and Venetoclax Combination
| Model System | Key Findings | Reference |
|---|---|---|
| FLT3-ITD+ AML cell lines | Synergistic induction of apoptosis. | haematologica.orgnih.govresearchgate.net |
| Patient-derived FLT3-ITD+ xenograft | Greater anti-tumor activity in the tumor microenvironment. | haematologica.orgnih.govresearchgate.net |
| In vivo mouse models | Prolonged survival and enhanced anti-tumor efficacy. | haematologica.orgnih.govresearchgate.netnih.gov |
The combination of FLT3 inhibitors with murine double minute 2 (MDM2) inhibitors presents another promising strategy, particularly in FLT3-ITD positive AML with wild-type TP53. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov MDM2 is a negative regulator of the p53 tumor suppressor protein. Preclinical studies have demonstrated that dual inhibition of FLT3-ITD and MDM2 synergistically induces apoptosis in FLT3-ITD/TP53 wild-type AML cell lines. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov
The combination of quizartinib and the MDM2 inhibitor milademetan (B560421) has shown significant synergy in preclinical models, including venetoclax-resistant cell lines. aacrjournals.orgaacrjournals.orgresearchgate.net This combination led to reduced tumor burden and improved survival in xenograft and patient-derived xenograft (PDX) models of FLT3-ITD AML. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov Mechanistically, the combination treatment suppressed phosphorylated FLT3, ERK, and AKT, and the anti-apoptotic protein Mcl-1, while increasing levels of p53 and its downstream targets. aacrjournals.org The high degree of synergy observed in preclinical models, with some mouse survival rates exceeding 100 days, underscores the potential of this combination. curetoday.com
Table 2: Preclinical Synergy of FLT3 and MDM2 Inhibitors
| Inhibitor Combination | Model System | Key Outcomes | Reference |
|---|---|---|---|
| Quizartinib + Milademetan | FLT3-ITD/TP53 WT AML cell lines | Synergistic induction of apoptosis. | aacrjournals.orgaacrjournals.org |
| Quizartinib + Milademetan | Venetoclax-resistant cell lines | Synergistic induction of apoptosis. | aacrjournals.orgaacrjournals.org |
| Quizartinib + Milademetan | Xenograft and PDX models | Reduced tumor burden, improved survival. | aacrjournals.orgaacrjournals.org |
Targeting the downstream signaling pathways activated by FLT3-ITD is a key strategy to overcome resistance.
MEK/ERK Pathway: Reactivation of the ERK signaling pathway has been observed upon FLT3 inhibition, suggesting a role for combined FLT3/MEK inhibition. amegroups.org Preclinical data has shown that concomitantly targeting FLT3 and MEK signaling pathways can lead to synergistic anti-leukemia effects. nih.gov The dual MEK/FLT3 inhibitor E6201 has demonstrated cytotoxic activity against AML cells with resistance-conferring FLT3 mutations. nih.gov
PI3K Pathway: The PI3K/Akt/mTOR pathway is frequently activated in FLT3-mutated AML. nih.gov Combining FLT3 inhibitors with PI3K/mTOR inhibitors has shown synergistic cytotoxicity in FLT3-ITD AML cells. nih.govnih.govresearchgate.net For instance, the combination of quizartinib with the dual PI3K/mTOR inhibitor PF-04691502 resulted in significant cell death in vitro. nih.govresearchgate.net However, AML cells with FLT3-ITD can exhibit relative resistance to PI3K/Akt pathway inhibitors alone due to sustained STAT5 activation, which maintains the Mcl-1 pathway. nih.gov
SRC Pathway: The SRC-family kinase HCK has been identified as a crucial component in a signaling pathway that leads to the overexpression of CDK6 in FLT3-ITD AML. oncotarget.com Inhibition of SRC-family kinases has been shown to reduce CDK6 expression, suggesting a potential therapeutic combination. oncotarget.com
CDK6 Pathway: AML cells with FLT3-ITD mutations are dependent on CDK6 for proliferation. oncotarget.comnih.gov FLT3-ITD signaling drives the overexpression of CDK6. oncotarget.comnih.govmdpi.com Pharmacological inhibition of CDK6 with agents like palbociclib (B1678290) inhibits the proliferation of FLT3-ITD mutated AML cells. nih.govmdpi.com This has led to the development of dual FLT3/CDK4/6 inhibitors. oncotarget.comnih.govmdpi.com
JNK Pathway: The bromodomain antagonist JQ1 has been shown to synergize with FLT3 inhibitors to enhance apoptosis in cells with FLT3-ITD. nih.gov This combination leads to decreased levels of c-MYC, Bcl-2, and CDK4/6, and increased levels of pro-apoptotic proteins. nih.gov
TOPK Pathway: T-LAK cell-originated protein kinase (TOPK) has been identified as a novel therapeutic target in FLT3-ITD mutated AML. oncotarget.comresearchgate.net Inhibition of TOPK has shown potent anti-leukemia activity, even in primary blasts from patients who have relapsed after treatment with a potent FLT3 inhibitor. oncotarget.com TOPK inhibitors target the expression of FLT3, which may help overcome resistance mechanisms associated with FLT3 kinase inhibitors. oncotarget.com Dual FLT3/TOPK inhibitors have been developed and show potent inhibition of drug-resistant AML cell lines. tandfonline.com
Preclinical studies have demonstrated that proteasome inhibitors, such as bortezomib (B1684674), can induce the degradation of FLT3-ITD and exhibit cytotoxicity towards FLT3-ITD mutant cells. frontiersin.orgnih.govmdpi.com The combination of FLT3 inhibitors and proteasome inhibitors has shown superior therapeutic effects against FLT3-ITD AML. nih.gov This is because FLT3 inhibition can lead to p53 ubiquitination and proteasomal degradation, a resistance mechanism that can be reversed by proteasome inhibitors. nih.gov The combination of quizartinib and bortezomib has been shown to significantly induce apoptosis and reduce the survival of malignant cells. nih.gov
Histone deacetylase (HDAC) inhibitors have demonstrated synergistic interactions with FLT3 inhibitors in preclinical leukemia models. nih.govd-nb.infonih.gov This combination can lead to the activation of pro-apoptotic pathways and cell cycle arrest. d-nb.info Synergistic induction of apoptosis has been shown with the combination of HDAC inhibitors and FLT3 inhibitors, associated with the enhanced proteolytic cleavage of both FLT3-ITD and STAT5 protein. nih.gov The combination of a class I HDAC inhibitor with a FLT3 inhibitor has been shown to be associated with a modulation of the tumor-suppressive transcription factor p53 and its target p21. nih.gov
PIM kinases are downstream effectors of FLT3-ITD and their overexpression can contribute to resistance to FLT3 inhibitors. dovepress.comnih.gov The inhibition of PIM kinases can restore sensitivity to FLT3 inhibitors in resistant cells. nih.gov This has led to the development of dual FLT3/PIM kinase inhibitors, which represent a promising strategy to overcome resistance. frontiersin.orgdovepress.comaacrjournals.orgoncotarget.com These dual inhibitors have shown broader anti-tumor activity in preclinical models compared to selective FLT3 or PIM inhibitors alone. aacrjournals.orgoncotarget.com For example, the dual PIM/FLT3 inhibitor SEL24-B489 demonstrated broader activity irrespective of FLT3 status and was able to overcome resistance associated with FLT3-TKD mutations. aacrjournals.orgoncotarget.com Another novel triple inhibitor of FLT3, Pim-3, and CDK4/6, ETH-155008, has also shown potent antiproliferative activities and remarkable antitumor efficacy in vivo. ashpublications.org
Table 3: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Venetoclax | |
| Quizartinib | |
| Milademetan | |
| Palbociclib | |
| E6201 | |
| PF-04691502 | |
| Bortezomib | |
| JQ1 | |
| SEL24-B489 | |
| ETH-155008 | |
| Midostaurin (B1676583) | |
| Gilteritinib (B612023) | |
| Sorafenib (B1663141) | |
| Crenolanib | |
| Ponatinib | |
| Lestaurtinib | |
| TTT-3002 | |
| R406 | |
| AG1295 | |
| NVP-HDM201 | |
| Idasanutlin | |
| Cobimetinib | |
| NVP-CGM097 | |
| AZD 6244 | |
| CI-1040 | |
| OTS514 | |
| MLN518 | |
| AC220 | |
| LGH447 | |
| INCB053914 | |
| AZD1208 | |
| Ibrutinib | |
| Decitabine | |
| Azacitidine | |
| Vorinostat | |
| Pimozide | |
| Panobinostat | |
| Romidepsin | |
| Belinostat | |
| Marbotinib | |
| RGFP966 | |
| FK228 | |
| Danusertib | |
| MK-2206 | |
| AMG 925 | |
| PD0332991 | |
| GDC-0941 | |
| H104 | |
| H118 | |
| eFT508 | |
| Ixazomib | |
| MG132 | |
| Pacritinib | |
| Everolimus | |
| Iclusig | |
| Imbruvica | |
| Gleevec | |
| Sprycel | |
| Tasigna | |
| Bosulif | |
| Imatinib | |
| Dasatinib | |
| Nilotinib | |
| Bosutinib | |
| Cytarabine | |
| Doxorubicin | |
| Vincristine | |
| Selumetinib | |
| Linifanib | |
| Vistusertib | |
| Linsitinib | |
| Metformin | |
| NCGC1481 | |
| CA-4948 |
Dual FLT3/Aurora A Kinase Inhibitors
While this compound is not identified as a dual FLT3/Aurora A kinase inhibitor, this class of drugs represents a key strategy for overcoming resistance. Aurora kinases are involved in mitotic progression, and their inhibition can be synthetically lethal in cancer cells. medchemexpress.eu Compounds such as CCT241736 and EP0042 have been developed as dual inhibitors of both FLT3 and Aurora kinases, showing efficacy in preclinical models against FLT3-ITD tumors that are resistant to other inhibitors like quizartinib and sorafenib. abmole.com The rationale is that dual inhibition can tackle resistance mediated by metabolic reprogramming, a process dependent on Aurora kinase B. medchemexpress.com
Dual FLT3/CDK4/6 Inhibitors
The cell cycle regulators Cyclin-Dependent Kinase 4 and 6 (CDK4/6) are crucial for the G1-S phase transition and represent another therapeutic target. In FLT3-ITD AML, there is a demonstrated dependency on CDK6 for proliferation. researchgate.net Dual FLT3 and CDK4/6 inhibitors, such as AMG925 (FLX925), have been developed to concomitantly block both pathways. researchgate.net This approach aims to prevent the emergence of resistant clones, a major concern in AML therapy. researchgate.net While this compound is not characterized as a dual FLT3/CDK4/6 inhibitor, the principle of combining its selective FLT3 inhibition with a separate CDK4/6 inhibitor could be explored as a therapeutic strategy.
Dual FLT3/JAK Inhibitors
The Janus kinase (JAK) signaling pathway is another avenue for resistance to FLT3 inhibitors. The emergence of JAK mutations has been observed in cell lines resistant to midostaurin and sorafenib, suggesting that dual FLT3/JAK inhibition could be a viable strategy. abmole.com Momelotinib, a JAK2 inhibitor that is also active against FLT3, has shown efficacy in FLT3 inhibitor-resistant cell lines. abmole.com Furthermore, combination treatments of FLT3 inhibitors like midostaurin with JAK inhibitors such as ruxolitinib (B1666119) have been shown to effectively block downstream signaling in cells simulating resistance.
Dual FLT3/Tubulin Inhibitors
Targeting tubulin polymerization is a well-established anti-cancer strategy. The development of compounds that dually inhibit both FLT3 and tubulin, such as KX2-391, offers a novel approach to overcoming resistance. hematologyandoncology.netabmole.com KX2-391 has demonstrated potent effects against AML cell lines with various resistance-conferring FLT3 mutations, including the challenging "gatekeeper" mutation F691L. hematologyandoncology.net This dual-action mechanism can induce mitotic arrest and apoptosis, providing a multi-pronged attack on the cancer cells. hematologyandoncology.net
Synergy with Agents Modulating Reactive Oxygen Species (e.g., Melatonin)
Modulating the cellular redox state presents a promising strategy to enhance the efficacy of FLT3 inhibitors. Studies have shown that melatonin (B1676174) can inhibit proliferation and induce apoptosis in FLT3-ITD positive leukemia cells by promoting the overproduction of reactive oxygen species (ROS). abmole.com This ROS-mediated damage can be synergistic with the action of FLT3 inhibitors.
Research combining melatonin with the FLT3 inhibitor sorafenib has demonstrated significantly enhanced cytotoxicity in FLT3-ITD AML cells. abmole.com This combination exhibited potent synergistic therapeutic activity in both in vitro cell lines and in vivo murine leukemia models, suggesting that this approach could improve therapeutic outcomes for patients with FLT3-ITD mutations. abmole.comresearchgate.net The mechanism involves melatonin-induced redox modification, which sensitizes the leukemic cells to the effects of the FLT3 inhibitor. researchgate.net
Table 1: Preclinical Findings on Melatonin and FLT3 Inhibitor Synergy
| Model System | FLT3 Inhibitor | Key Findings | Reference |
|---|---|---|---|
| FLT3-ITD AML Cell Lines | Sorafenib | Melatonin enhances sorafenib-induced cytotoxicity through redox modification. | abmole.com |
| MV4-11 Xenograft Model | Sorafenib | Combination of melatonin and sorafenib showed highly synergistic therapeutic activity. | |
| Murine FLT3/ITD Leukemia Model | Sorafenib | Combination treatment significantly prolonged median survival compared to either agent alone. |
Sequential Therapy with Different FLT3 Inhibitors to Mitigate Resistance
The development of acquired resistance, often through secondary mutations in the FLT3 tyrosine kinase domain (TKD), is a common cause of relapse. medchemexpress.com Since different FLT3 inhibitors can have non-overlapping profiles of resistance, a strategy of sequential therapy has been explored. medchemexpress.com This involves treating a patient with a second, different FLT3 inhibitor upon developing resistance to the first.
Table 2: Composite Complete Remission (CRc) Rates with Sequential FLT3i-Based Therapies in Relapsed/Refractory AML
| FLT3i Exposure | CRc Rate | Median Overall Survival | Reference |
|---|---|---|---|
| First FLT3i-based therapy | 45% | 7.9 months | |
| Second FLT3i-based therapy | 21% | 4.0 months | |
| Third/Fourth FLT3i-based therapy | 10% | 4.1 months |
Targeting FLT3 Ligand Activity
The bone marrow microenvironment can contribute to drug resistance through the secretion of FLT3 ligand (FL). medchemexpress.eu High levels of FL can reactivate signaling through the wild-type FLT3 receptor, which is often still present in leukemic cells, providing survival signals that circumvent the effects of the FLT3 inhibitor. medchemexpress.eu This is a significant mechanism of resistance, particularly for inhibitors that are more potent against the mutated FLT3-ITD than the wild-type receptor.
Strategies to overcome this ligand-mediated resistance are crucial. One approach is the development of dual-target inhibitors. For example, the compound A674563, a dual inhibitor of AKT and FLT3-ITD, has been shown to overcome FLT3 ligand-induced drug resistance in vitro and in xenograft models. medchemexpress.eu By simultaneously inhibiting both FLT3-ITD and the downstream AKT signaling pathway, which can be activated by the FLT3 ligand, such compounds can shut down this escape route. This suggests that combining a selective inhibitor like this compound with an inhibitor of a key downstream pathway, such as AKT, could be an effective strategy to combat ligand-mediated resistance.
Structural Optimization of FLT3-ITD Inhibitors for Broadened Activity and Resistance Overcoming
The development of resistance to FLT3 inhibitors often involves the acquisition of secondary mutations in the FLT3 tyrosine kinase domain (TKD). acs.org A primary goal of structural optimization is to design inhibitors that are effective against both the initial FLT3-ITD mutation and subsequent resistance mutations, such as those at the D835 and F691 residues. acs.orgnih.gov
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while type II inhibitors bind to the inactive "DFG-out" conformation. mdpi.com FLT3-ITD can exist in both conformations, but mutations in the TKD often lock the kinase in the active DFG-in state, rendering type II inhibitors less effective. mdpi.com For instance, the D835Y mutation promotes the DFG-in conformation, leading to resistance against type II inhibitors like quizartinib. acs.org
In response, research has focused on developing novel inhibitors with broader activity. Gilteritinib, a type I inhibitor, has demonstrated potency against various FLT3-TKD mutations, including D835Y. acs.orgmdpi.com However, the "gatekeeper" F691L mutation can confer resistance to even some type I inhibitors. mdpi.com
Recent strategies in structural optimization include:
Developing dual inhibitors: Some research focuses on creating compounds that inhibit both FLT3 and other critical kinases involved in leukemia cell survival, such as T-LAK cell-originated protein kinase (TOPK). nih.gov HSD1169 is an example of a novel compound active against FLT3-ITD with secondary D835 or F691 mutations. nih.gov
Macrocyclic compounds: A series of pyrazinamide-containing macrocyclic compounds have been designed to overcome resistance from secondary FLT3 mutations. acs.org The representative compound 8v showed potent inhibitory activity against FLT3D835Y and FLT3D835Y/F691L. acs.org
Scaffold hopping: This medicinal chemistry approach has led to the identification of new chemical scaffolds, such as imidazo[1,2-b]pyridazine (B131497) derivatives. acs.org Compound 34f from this class demonstrated nanomolar inhibitory activity against both FLT3-ITD and the resistant FLT3-D835Y mutant. acs.org
Structure-based virtual screening: This computational technique has been used to identify novel small molecule inhibitors. frontiersin.org Through this method, FLIN-4 was identified as a highly potent inhibitor of FLT3-ITD. frontiersin.org
PROTACs (Proteolysis-Targeting Chimeras): These molecules are designed to induce the degradation of the target protein. FLT3-PROTACs have been shown to efficiently degrade FLT3 proteins, which may help in overcoming resistance. bio-conferences.org
These structural optimization efforts aim to create more durable and effective FLT3 inhibitors for AML patients.
Overcoming Bone Marrow Microenvironment-Mediated Resistance (e.g., CXCR4 inhibition)
The bone marrow microenvironment (BMM) provides a protective niche for AML cells, contributing to extrinsic resistance to FLT3 inhibitors. nih.govmdpi.com A key mechanism involved in this protection is the interaction between the C-X-C chemokine receptor type 4 (CXCR4) on leukemia cells and its ligand, CXCL12 (also known as SDF-1), which is secreted by stromal cells in the bone marrow. nih.govnih.gov
The CXCL12/CXCR4 axis promotes the homing and survival of leukemic cells within the BMM, shielding them from the effects of FLT3 inhibitors. nih.gov Studies have shown that FLT3-ITD expression can lead to higher surface expression of CXCR4 on AML cells. nih.gov The activation of the CXCL12/CXCR4 pathway can induce resistance to FLT3 inhibitors. mdpi.com
Targeting this axis is a promising strategy to overcome BMM-mediated resistance. mdpi.com By inhibiting CXCR4, leukemic cells can be mobilized from their protective niche into the peripheral circulation, making them more susceptible to FLT3 inhibitors and chemotherapy. nih.gov
Several approaches to inhibit the CXCR4 pathway have been investigated:
CXCR4 Antagonists: Plerixafor (AMD3100) is a CXCR4 antagonist that has been shown to reduce the proliferation of FLT3-ITD AML blasts and increase their sensitivity to FLT3 inhibitors. mdpi.com Another CXCR4 inhibitor, AMD3465, has been shown to enhance sorafenib-induced apoptosis in primary AML patient samples with FLT3 mutations. nih.gov
Combination Therapy: Combining CXCR4 inhibitors with FLT3 inhibitors has shown synergistic effects. For example, the combination of LY2510924 (a CXCR4 inhibitor) and quizartinib (a FLT3 inhibitor) significantly reversed stroma-mediated resistance in vitro. mdpi.com In vivo studies have also demonstrated that this combination enhances anti-leukemia effects. mdpi.comnih.gov
Mobilization of Leukemia Cells: CXCR4 inhibition, sometimes combined with G-CSF, can effectively mobilize FLT3-ITD cells from the bone marrow, facilitating their elimination by FLT3 inhibitors like sorafenib. nih.gov
By disrupting the protective interactions between leukemia cells and the bone marrow microenvironment, CXCR4 inhibition represents a key strategy to enhance the efficacy of FLT3-targeted therapies.
Data Tables
Table 1: Selected FLT3 Inhibitors and their Properties
| Inhibitor | Type | Activity against FLT3-ITD | Activity against D835Y Mutation | Activity against F691L Mutation |
|---|---|---|---|---|
| Quizartinib | Type II | Potent | Low | Low |
| Sorafenib | Type II | Moderate | Low | Low |
| Gilteritinib | Type I | Potent | Potent | Low |
| Crenolanib | Type I | Potent | Potent | Low |
| Midostaurin | Type I | Moderate | Moderate | Moderate |
| HSD1169 | N/A | Potent | Potent | Potent |
| Compound 8v | N/A | N/A | Potent | Potent |
| Compound 34f | N/A | Potent | Potent | N/A |
| FLIN-4 | N/A | Potent | N/A | N/A |
Table 2: CXCR4 Inhibitors in the Context of FLT3-ITD AML
| Inhibitor | Mechanism | Effect in Combination with FLT3 Inhibitors |
|---|---|---|
| Plerixafor (AMD3100) | CXCR4 antagonist | Increases sensitivity of FLT3-mutated cells to FLT3 inhibitors. |
| AMD3465 | CXCR4 antagonist | Enhances sorafenib-induced apoptosis. |
| LY2510924 | CXCR4 inhibitor | Reverses stroma-mediated resistance to quizartinib. |
Advanced Research Methodologies and Future Directions in Flt3/itd in 4 Research
High-Throughput Screening and Lead Discovery for Novel FLT3-ITD Inhibitors
High-throughput screening (HTS) has been a cornerstone in the initial identification of potential FLT3-ITD inhibitors. However, conventional HTS can be both time-consuming and costly. biorxiv.org As a more efficient and cost-effective alternative, structure-based virtual screening has emerged as a powerful computational tool for identifying lead compounds. nih.govfrontiersin.org This method was instrumental in the discovery of FLIN-4, a novel and highly potent small molecule inhibitor of FLT3. nih.govfrontiersin.orgresearchgate.net
Virtual screening strategies often involve multiple steps, including compound library screening, molecular docking, molecular dynamics simulations, and biological evaluation to identify promising candidates. researchgate.net For instance, one study successfully screened a library of compounds and identified six small molecules (FLINs 1–6) with potential inhibitory effects on FLT3-ITD. frontiersin.org Subsequent molecular docking analysis predicted their stable binding within the active site of the enzyme. frontiersin.org
A silkworm-baculovirus protein expression system has also been reported as a rapid and effective method for screening FLT3-ITD inhibitors. plos.org This system allows for the expression and purification of the active FLT3-ITD protein, enabling fast screening of potential inhibitors. plos.org In one experiment, this method successfully identified sorafenib (B1663141) and sunitinib (B231) as effective inhibitors from a panel of 17 kinase inhibitors within a short timeframe. plos.org
The following table summarizes the inhibitory activities of various compounds identified through screening.
| Compound | IC50 (nM) against FLT3 | Notes |
| FLIN-4 | 1.07 ± 0.04 | Approximately 27 times more potent than Midostaurin (B1676583). nih.govfrontiersin.orgresearchgate.net |
| Midostaurin | 29.64 ± 1.45 | Used as a positive control in screening studies. nih.govfrontiersin.org |
| Sorafenib | - | Identified as an effective inhibitor in a silkworm-baculovirus screening system. plos.org |
| Sunitinib | - | Identified as an effective inhibitor in a silkworm-baculovirus screening system. plos.org |
Advanced Structural Biology and Computational Modeling in Drug Discovery
Advanced structural biology techniques and computational modeling are indispensable for the rational design and optimization of FLT3 inhibitors. These methods provide detailed insights into the molecular interactions between inhibitors and the FLT3 protein.
X-ray crystallography has been crucial in determining the three-dimensional structures of the FLT3 kinase domain in complex with various inhibitors. For example, the co-crystal structure of FLT3 with gilteritinib (B612023) revealed that the inhibitor binds to the ATP-binding pocket. rcsb.orgresearchgate.net Another study detailed the co-crystal structure of the FLT3 protein bound to FF-10101, showing a covalent bond with the cysteine residue at position 695. ashpublications.org Such structural information is vital for understanding the binding modes of inhibitors and for designing new compounds with improved affinity and specificity. The crystal structure of the FLT3 protein kinase domain reveals several key sites, including the ATP binding site, the active site, and the DFG-Out motif, which are critical for its function and regulation. biorxiv.org
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between inhibitors and the FLT3 protein, confirming the stability of these interactions over time. nih.govresearchgate.net For the novel inhibitor FLIN-4, MD simulations confirmed a stable interaction with FLT3. nih.govresearchgate.netresearchgate.net These simulations can reveal reduced conformational fluctuations and compact structural integrity, indicating a stable and persistent interaction. biorxiv.org Furthermore, free energy calculations can quantify the strength of these interactions, with lower binding free energy values suggesting higher affinity and more potent inhibitory activity. biorxiv.orgresearchgate.net Dynamic correlation analysis can also suggest enhanced engagement with critical residues, reinforcing the therapeutic potential of a compound. biorxiv.org In one study, MD simulations were used to compare the stability of FLT3 in complex with FLIN-3 and FLIN-4, providing insights into their respective binding characteristics. researchgate.net
The table below outlines the binding free energies of several FLIN compounds.
| Compound | Binding Free Energy (kcal/mol) |
| FLIN-1 | - |
| FLIN-2 | - |
| FLIN-3 | - |
| FLIN-4 | Strongest binding free energy to FLT3. frontiersin.org |
| FLIN-5 | - |
| FLIN-6 | - |
X-ray Crystallography and Cryo-EM for FLT3-ITD Complex Structures
Omics Technologies for Comprehensive Biological Understanding in FLT3-ITD AML
"Omics" technologies, including proteomics, genomics, and transcriptomics, offer a holistic view of the biological landscape in FLT3-ITD AML, providing critical information for understanding disease mechanisms, predicting treatment responses, and identifying resistance pathways.
Proteomics and phosphoproteomics are powerful tools for dissecting the signaling networks downstream of FLT3-ITD. Single-cell network profiling (SCNP) allows for the functional characterization of intracellular signaling pathways at the single-cell level. f1000research.comnih.govplos.org Studies using SCNP have revealed significant differences in signaling between FLT3-ITD and wild-type AML samples. f1000research.comnih.gov For instance, FLT3-ITD AML samples often exhibit increased basal levels of phosphorylated STAT5 (p-Stat5). nih.govplos.org
Quantitative mass spectrometry-based phosphoproteomics provides a global view of phosphorylation events, revealing the signaling output of FLT3-ITD and its resistant mutants. ashpublications.org Such analyses have shown differential activation of the STAT5 and MAP kinase signaling pathways between different FLT3 mutant variants. ashpublications.org Phosphoproteomic studies have also been used to investigate the effects of inhibitors like sorafenib, demonstrating that it can suppress mTOR signaling in FLT3-ITD positive cells. nih.gov Furthermore, proteomics data analyzed with deep learning neural networks have identified sets of proteins strongly associated with the FLT3-ITD mutation. oup.comarxiv.org
A study utilizing the APEX2 system for proximity-dependent biotinylation identified proteins in close proximity to FLT3-ITD, revealing potential new players in its signaling pathway, including CDK5 and CHEK1. aacrjournals.org
Genomic and transcriptomic analyses are essential for identifying the genetic and expression changes that underlie resistance to FLT3 inhibitors. Resistance can arise from on-target secondary mutations in the FLT3 gene itself, such as those in the tyrosine kinase domain (TKD), or from off-target mechanisms involving the activation of parallel survival pathways. xiahepublishing.comashpublications.orgnih.gov
Common resistance mechanisms include:
Secondary FLT3 mutations: Mutations in the TKD, such as at the D835 and Y842 residues, or at the "gatekeeper" residue F691, can confer resistance to type II inhibitors like quizartinib (B1680412). ashpublications.orgmdpi.com
Activation of bypass pathways: Upregulation of signaling pathways like RAS/MAPK and PI3K/AKT can allow cancer cells to survive despite FLT3 inhibition. xiahepublishing.comnih.gov
Clonal evolution: Under the selective pressure of therapy, resistant subclones can emerge and lead to relapse. ashpublications.org
Genomic studies integrating patient-specific data with computational models have been developed to predict drug sensitivity and identify novel combination therapies to overcome resistance. elifesciences.orgnih.govresearchgate.net Transcriptional profiling has also been used to identify pre-resistance signatures. For example, the gene GSPT1 has been identified as a potential target to overcome resistance when combined with FLT3 inhibitors. biorxiv.org Furthermore, gene expression studies have correlated the overexpression of genes like RGL4 with resistance to midostaurin in FLT3-ITD positive samples. oncotarget.com Single-cell mutational profiling has provided insights into the clonal architecture and evolution of myeloid malignancies, revealing that mutations in signaling genes often contribute to clonal diversity. biorxiv.org
Proteomics (e.g., Single-Cell Network Profiling, Phosphoproteomics)
Development of Predictive Biomarkers for Response and Resistance to Flt3/itd-IN-4 (and other FLT3-ITD inhibitors)
The identification of reliable biomarkers is crucial for predicting patient response to FLT3 inhibitors and understanding mechanisms of resistance. mdpi.com These biomarkers can be categorized as diagnostic, prognostic, predictive, and pharmacodynamic. mdpi.comencyclopedia.pub Prognostic biomarkers help foresee clinical outcomes, while predictive biomarkers indicate the likelihood of a response to a specific therapy. mdpi.comencyclopedia.pub
The characteristics of the FLT3-ITD mutation itself, including its length, allelic ratio, and structural variations, are significant determinants of prognosis and response to inhibitors. mdpi.comnih.govresearchgate.net
ITD Allelic Ratio (AR): The ratio of the mutated FLT3-ITD allele to the wild-type allele is a key prognostic factor. mdpi.com A high allelic ratio (often defined as ≥0.5) is associated with a poorer prognosis in acute myeloid leukemia (AML) patients. mdpi.comunar.ac.id However, the prognostic significance of the AR is no longer a standalone factor in the most recent European LeukemiaNet (ELN) risk classification, which now considers it in conjunction with other mutations like NPM1. unar.ac.id
Atypical ITDs: Next-generation sequencing has enabled the identification of "atypical" ITDs, which contain exogenous or untemplated sequences within the duplicated region, in contrast to "typical" ITDs that are perfect duplications. aacrjournals.orgarizona.edu Patients with atypical FLT3-ITD mutations may have lower survival rates when treated with both standard chemotherapy and FLT3 inhibitors. aacrjournals.org These structural features, including nucleotide composition and the presence of spacer regions, can be analyzed by specialized algorithms and may influence the biology of the disease and sensitivity to targeted therapies. aacrjournals.org
Table 1: Impact of FLT3-ITD Genomic Features on AML Prognosis
| Feature | Description | Prognostic Significance |
| Allelic Ratio (AR) | Ratio of mutant to wild-type FLT3 alleles. | High AR (≥0.5) is generally associated with poorer outcomes. mdpi.comunar.ac.id |
| ITD Length | The size of the duplicated DNA sequence. | Conflicting reports; some studies link longer ITDs to worse prognosis, while others find no correlation. researchgate.netaacrjournals.orghaematologica.org |
| Atypical ITDs | ITDs containing non-template nucleotide sequences. | May be associated with lower survival rates and resistance to therapy. aacrjournals.orgarizona.edu |
The FLT3-ITD mutation leads to the constitutive activation of several downstream signaling pathways, including RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT. mdpi.comencyclopedia.pubnih.govresearchgate.net The activity levels within these pathways can serve as biomarkers for inhibitor efficacy.
Constitutive activation of FLT3 due to ITD mutations results in ligand-independent signaling. plos.org Interestingly, while cell lines with FLT3-ITD show increased basal phosphorylation of downstream effectors like Erk and Akt, this is not always observed in primary patient blasts. plos.org However, FLT3-ITD positive samples often exhibit increased basal levels of phosphorylated STAT5 (p-Stat5). plos.org
The response of these signaling pathways to FLT3 inhibitors is a direct measure of drug activity. For instance, the loss of FLT3 autophosphorylation is a clear indicator of successful inhibition. nih.gov Furthermore, the activation of alternative signaling pathways, such as the RAS/MAPK pathway through N-Ras mutations, can lead to resistance to FLT3 inhibitors, highlighting the importance of monitoring these pathways. nih.gov
Table 2: Key Signaling Pathways in FLT3-ITD AML
| Pathway | Role in AML | Biomarker Potential |
| RAS/RAF/MAPK | Controls cell proliferation. mdpi.comencyclopedia.pubnih.gov | Activation can mediate resistance to FLT3 inhibitors. nih.govoaepublish.com |
| PI3K/AKT/mTOR | Regulates cell survival and apoptosis. mdpi.comencyclopedia.pubnih.gov | Sustained activation contributes to drug resistance. plos.org |
| JAK/STAT | Involved in cell proliferation and survival. mdpi.comencyclopedia.pubnih.gov | Increased basal p-STAT5 is common in FLT3-ITD AML. plos.org |
Recent research has identified novel molecular and protein biomarkers that may predict response or resistance to FLT3-ITD inhibitors.
Follistatin (FST): This embryonic morphogen has been identified as a novel biomarker and therapeutic target in FLT3-ITD AML. embopress.orgembopress.orgkcl.ac.uk FST is overexpressed in various models of FLT3-ITD AML, and its expression is driven by a FLT3/ITD-p90RSK-CREB signaling cascade. embopress.orgembopress.org In patients treated with the FLT3 inhibitor quizartinib, serum FST levels were found to correlate with clinical response, decreasing significantly in responding patients and resurging during relapse. mdpi.comembopress.orgembopress.orgkcl.ac.uknih.gov This suggests that FST could serve as a valuable pharmacodynamic biomarker. mdpi.com
YTHDF2 (YTH N6-Methyladenosine RNA Binding Protein 2): This m6A RNA-binding protein is essential for the development and propagation of leukemia stem cells (LSCs) in AML. nih.gov YTHDF2 expression is significantly higher in AML samples compared to healthy controls and correlates with LSC activity. nih.gov In preclinical models, targeting YTHDF2 has been shown to compromise LSC function and inhibit leukemia growth. nih.gov Increased levels of YTHDF2 have also been observed in cells resistant to combination therapy with quizartinib and milademetan (B560421), suggesting its potential role as a resistance biomarker. aacrjournals.org
Signaling Pathway Activity Signatures
Preclinical Development Considerations for Next-Generation FLT3-ITD Inhibitors
The development of resistance to first- and second-generation FLT3 inhibitors necessitates the design of novel therapeutic strategies.
A primary mechanism of acquired resistance to FLT3 inhibitors is the development of on-target mutations within the FLT3 tyrosine kinase domain (TKD), such as the D835 and F691L mutations. mdpi.comaacrjournals.org These mutations can interfere with drug binding, rendering the inhibitors ineffective. mdpi.com
Next-generation inhibitors are being rationally designed to overcome these specific resistance mutations. For example, the preclinical inhibitor PHI-101 was developed to be potent against both FLT3/ITD and various resistance mutations, including D835Y and F691L. aacrjournals.org Similarly, gilteritinib, a next-generation inhibitor, shows activity against common TKD mutations that confer resistance to other inhibitors, although its activity against the F691 gatekeeper mutation is less potent. nih.gov The goal is to develop inhibitors that can effectively target the primary FLT3-ITD mutation as well as the mutations that arise under therapeutic pressure.
Table 3: Preclinical Activity of a Next-Generation FLT3 Inhibitor (PHI-101)
| FLT3 Mutation | IC50 (nM) in cell-based assays |
| FLT3/ITD | 5 |
| FLT3/D835Y | 11.1 |
| FLT3/ITD/F691L | 14.6 |
| FLT3/ITD/N676D | 2.3 |
| Data from preclinical testing of PHI-101. aacrjournals.org |
Given that resistance can also arise from the activation of bypass signaling pathways, a promising strategy is the development of inhibitors that can simultaneously target multiple kinases. oaepublish.comfrontiersin.org
Dual FLT3/Kinase Inhibitors: Several dual-inhibition strategies are being explored preclinically. This includes dual inhibitors of FLT3 and Pim kinase, JAK2, or CDK4. frontiersin.org For instance, the compound CCT137690 acts as a potent dual inhibitor of Aurora kinases and FLT3, demonstrating greater efficacy in preclinical models than a selective FLT3 inhibitor alone. ashpublications.org Another approach involves the dual inhibition of FLT3 and CHK1, which has been shown to overcome both adaptive and acquired resistance in vitro and in vivo. nih.gov
Targeting Parallel Pathways: Resistance to FLT3 inhibitors can be mediated by the activation of parallel survival pathways. oaepublish.com For example, the Bruton tyrosine kinase (BTK) pathway can be activated in response to the tumor microenvironment, leading to autophagy-mediated resistance. haematologica.org The multi-kinase inhibitor CG-806 (luxeptinib), which targets FLT3, BTK, and aurora kinases, has shown profound anti-leukemia activity by suppressing these interconnected resistance mechanisms. haematologica.org Similarly, the AKT inhibitor A674563 was identified as a dual suppressor of AKT and FLT3-ITD, capable of overcoming resistance induced by the FLT3 ligand. nih.gov The rationale is that by targeting multiple nodes in the cancer signaling network, it is possible to preemptively block escape routes and achieve more durable responses. nih.gov
Rational Design for Overcoming Specific Resistance Mutations
Novel Preclinical Model Systems for FLT3-ITD AML Research
The development of more sophisticated preclinical models is crucial for advancing our understanding of FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) acute myeloid leukemia (AML) and for evaluating the efficacy of targeted inhibitors like this compound. These models aim to more accurately replicate the complex tumor microenvironment and the genetic heterogeneity of human AML.
The bone marrow microenvironment is known to protect leukemia cells from therapeutic agents. nih.govnih.gov To investigate this phenomenon, researchers have developed in vitro co-culture systems that mimic this protective niche. nih.gov These systems typically involve growing FLT3-ITD positive AML cells with bone marrow stromal cells. nih.gov
Studies using these co-culture models have demonstrated that direct cell-cell contact and soluble factors secreted by stromal cells can confer resistance to FLT3 inhibitors. nih.gov For instance, the presence of stromal cells can lead to the persistent activation of downstream signaling pathways, such as the extracellular regulated kinase (ERK) pathway, even in the presence of potent FLT3 inhibition. nih.gov This sustained signaling can result in cell cycle arrest rather than apoptosis, allowing the leukemia cells to survive. nih.gov
Furthermore, the addition of FLT3 ligand (FL) in these co-culture systems can enhance this protective effect. nih.govoncotarget.com FL is a cytokine that can be secreted by bone marrow stromal cells and can further activate both wild-type and mutated FLT3, contributing to resistance. oncotarget.com Co-culture with endothelial cells has also been shown to improve the survival of FLT3/ITD-positive progenitors when treated with FLT3 inhibitors. researchgate.net These advanced in vitro models are invaluable for dissecting the molecular mechanisms of microenvironment-mediated drug resistance and for screening novel therapeutic combinations that can overcome these protective effects.
Murine models have been instrumental in studying FLT3-ITD-driven leukemogenesis. Genetically engineered mouse models (GEMMs), such as knock-in mice harboring an endogenous Flt3/ITD mutation, develop a myeloproliferative neoplasm that recapitulates many features of human AML. nih.govjax.org These models have been crucial for demonstrating that FLT3-ITD mutations alone are often insufficient for full leukemic transformation, highlighting the need for cooperating mutations. nih.gov For example, studies have shown that the deletion of Dnmt3a in Flt3/ITD knock-in mice accelerates the development of AML. nih.gov Murine models have also been used to study the effects of FLT3-ITD on the bone marrow microenvironment itself, revealing that the mutation can disrupt the homeostasis of other cell types, such as dendritic cells. nih.govfrontiersin.org
Patient-derived xenograft (PDX) models, where primary human AML cells are transplanted into immunodeficient mice, offer a powerful platform for preclinical drug evaluation that closely mirrors the human disease. nih.govoaepublish.com A key advantage of PDX models is their ability to maintain the genetic and clonal architecture of the original patient tumor. nih.gov Studies have confirmed that FLT3-ITD mutations are generally conserved in PDX models, making them suitable for testing targeted therapies. nih.govresearchgate.net
PDX models have been successfully used to evaluate the in vivo efficacy of various FLT3 inhibitors and combination strategies. oaepublish.comgenomenon.comhaematologica.org For example, these models have demonstrated the synergistic effects of combining FLT3 inhibitors with other targeted agents, such as BCL-2 inhibitors or menin inhibitors, leading to improved survival and reduced leukemia burden. genomenon.comhaematologica.org The ability to generate PDX models from patients who are resistant to therapy provides a unique opportunity to study resistance mechanisms and to test novel therapeutic approaches in a clinically relevant setting. oaepublish.com
| Model System | Key Features | Research Applications |
| In Vitro Co-culture | Mimics bone marrow microenvironment; allows for study of cell-cell interactions and soluble factors. nih.govnih.gov | Investigating mechanisms of drug resistance; screening for drugs that overcome microenvironment-mediated protection. nih.gov |
| Murine Models (GEMM) | Endogenous expression of Flt3/ITD; allows for studying disease initiation and progression. nih.govjax.org | Understanding the role of cooperating mutations; studying the impact of Flt3/ITD on the hematopoietic system. nih.govfrontiersin.org |
| Patient-Derived Xenografts (PDX) | Maintains genetic and clonal heterogeneity of patient tumors. nih.gov | Preclinical evaluation of novel therapies and drug combinations; studying mechanisms of therapy resistance. oaepublish.comgenomenon.comhaematologica.org |
Advanced In Vitro Co-culture Systems Mimicking the Bone Marrow Microenvironment
Interdisciplinary Approaches in this compound Research
The complexity of FLT3-ITD AML necessitates a move beyond traditional research silos. Interdisciplinary approaches that integrate diverse fields are proving essential for a more holistic understanding of the disease and for the development of more effective therapies.
The integration of chemical biology and systems biology offers a powerful paradigm for advancing research on this compound and other FLT3 inhibitors. Chemical biology provides the tools, in the form of small molecule inhibitors like this compound, to probe the function of the FLT3-ITD protein within the complex cellular network. medchemexpress.com
Systems biology, in turn, provides the computational and analytical frameworks to model and understand the broader consequences of this inhibition. elifesciences.org One such approach involves the use of Boolean logic models, which can integrate data from genomics, transcriptomics, and phosphoproteomics to create predictive models of the signaling networks in AML cells. elifesciences.org
These models can be used to understand how different FLT3-ITD insertion sites might alter signaling pathways and drug sensitivity. elifesciences.orgmdpi.com By simulating the effects of inhibiting FLT3 and other key nodes in the network, these models can help to identify potential mechanisms of drug resistance and to predict synergistic drug combinations. elifesciences.org For example, a systems biology approach might reveal that the JNK pathway plays a crucial role in the survival of FLT3-ITD cells treated with a tyrosine kinase inhibitor, suggesting that a combination of a FLT3 inhibitor and a JNK inhibitor could be a more effective therapeutic strategy. elifesciences.org This iterative cycle of chemical probe development, systems-level data generation, and computational modeling is crucial for uncovering novel biological insights and for guiding the rational design of next-generation therapies for FLT3-ITD AML.
Conclusion and Future Perspectives for Flt3/itd in 4 Research
Current Understanding and Gaps in Knowledge Regarding Flt3/itd-IN-4
This compound (FLIN-4) is a novel, highly potent small molecule inhibitor identified through structure-based virtual screening aimed at targeting the FLT3-ITD mutation. frontiersin.org Preclinical findings have demonstrated its significant potential. In kinase activity assays, the compound exhibited a remarkably potent inhibitory effect against the FLT3 kinase. frontiersin.org Furthermore, it has shown significant anti-proliferative activity against the human AML cell line MV4-11, which is characterized by the presence of the FLT3-ITD mutation. frontiersin.org
The initial data highlight its superior potency compared to the established first-generation FLT3 inhibitor, Midostaurin (B1676583). frontiersin.org Molecular dynamics simulations have also confirmed a stable interaction between this compound and the FLT3 protein, providing a theoretical basis for its strong inhibitory action. frontiersin.org
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) |
|---|---|---|---|---|
| This compound (FLIN-4) | FLT3 Kinase | 1.07 ± 0.04 | MV4-11 (AML) | 1.31 ± 0.06 |
| Midostaurin | FLT3 Kinase | ~29 (approx. 27x higher than FLIN-4) | - | - |
Despite these promising initial results, significant gaps in our knowledge about this compound remain. The current understanding is based entirely on in vitro and computational models. frontiersin.org There is a complete lack of data regarding its pharmacological properties in a living organism. Key areas where information is missing include:
Pharmacokinetics: How the compound is absorbed, distributed, metabolized, and excreted (ADME) in vivo is unknown.
Toxicology: The safety profile and potential adverse effects of this compound have not been investigated. frontiersin.org
In Vivo Efficacy: Its effectiveness in a complex biological system, beyond cell cultures, has not been tested.
Resistance Profile: While potent, it is unknown if cancer cells could develop resistance to this compound, a common challenge with other FLT3 inhibitors which can acquire secondary mutations in the tyrosine kinase domain (TKD). mdpi.comaacrjournals.org
Selectivity Profile: A comprehensive analysis of its inhibitory activity against a wider panel of kinases is needed to understand its specificity and potential off-target effects.
Opportunities for Further Preclinical Investigations of this compound
The existing gaps in knowledge directly translate into clear opportunities for further preclinical research. These investigations are crucial to determine if this compound can progress from a promising chemical entity to a viable therapeutic candidate.
In Vivo Efficacy Studies: The most critical next step is to evaluate the anti-leukemic activity of this compound in animal models of FLT3-ITD positive AML. frontiersin.org Xenograft models, where human AML cells (like MV4-11) are implanted in immunocompromised mice, would be appropriate to assess the compound's ability to control tumor growth and improve survival. aacrjournals.org
Pharmacokinetic and Toxicological Profiling: Comprehensive in vivo studies are required to establish the pharmacokinetic profile and to assess for any potential toxicity in animal models. frontiersin.org This would involve analyzing how drug levels change over time and monitoring for any signs of adverse effects in various organs.
Investigation of Resistance Mechanisms: Preclinical models can be used to study potential mechanisms of resistance. This could involve exposing AML cells to the drug for extended periods to see if resistant clones emerge. It would be particularly important to test the activity of this compound against AML cells engineered to express common resistance mutations, such as those in the FLT3-TKD, which can confer resistance to other inhibitors like quizartinib (B1680412). frontiersin.orgmdpi.com
Structural Optimization: The novel chemical structure of this compound provides a scaffold for further chemical modification. frontiersin.org Medicinal chemists can create analogues of the compound to potentially enhance its potency, improve its selectivity, or optimize its pharmacological properties for better in vivo performance. universiteitleiden.nl
Combination Studies: Preclinical studies should explore the synergistic potential of this compound with other anti-leukemic agents. Combining it with standard chemotherapy, other targeted agents (like BCL-2 or proteasome inhibitors), or hypomethylating agents could provide a more durable response and prevent the development of resistance, a strategy currently being explored for other FLT3 inhibitors. mdpi.comaacrjournals.orgfrontiersin.org
Translational Potential of this compound Research Based on Preclinical Findings
The translational potential of this compound is directly linked to its performance in the aforementioned preclinical investigations. Based on the initial findings, the compound holds considerable promise for future clinical application in oncology.
The high potency and selectivity observed in early assays suggest that this compound could be a highly effective therapeutic agent for the significant population of AML patients with FLT3-ITD mutations. frontiersin.orgtandfonline.com These patients have a historically poor prognosis, and new, more effective targeted therapies are urgently needed. nih.govmdpi.com
A key aspect of its translational potential lies in its ability to potentially overcome resistance. Its novel chemical structure may allow it to be effective against AML that has become resistant to first- or second-generation FLT3 inhibitors. frontiersin.org If further studies confirm its activity against known resistance mutations, it could be positioned as a valuable treatment option for patients with relapsed or refractory disease. aacrjournals.org
Ultimately, the goal of this research is the development of a new cancer therapeutic agent. mdpi.com If preclinical studies confirm its efficacy and establish a favorable safety profile, this compound could advance into Phase I clinical trials to evaluate its safety and determine the appropriate dosage in human patients. Its journey through clinical development could lead to a new, impactful treatment for a high-risk subset of AML patients, addressing a clear unmet medical need. universiteitleiden.nl
Compound and Gene List
| Name | Type |
| This compound (FLIN-4) | Small Molecule Inhibitor |
| BCL-2 | Protein (Gene) |
| Crenolanib | Small Molecule Inhibitor |
| Flt3 (FMS-like tyrosine kinase 3) | Protein (Gene) |
| Gilteritinib (B612023) | Small Molecule Inhibitor |
| Midostaurin | Small Molecule Inhibitor |
| NPM1 | Protein (Gene) |
| Quizartinib | Small Molecule Inhibitor |
| Sorafenib (B1663141) | Small Molecule Inhibitor |
| Sunitinib (B231) | Small Molecule Inhibitor |
| WT1 | Protein (Gene) |
Q & A
Assays :
- Cell viability via MTT or CellTiter-Glo®.
- Apoptosis via Annexin V/PI staining.
- Cell cycle analysis using flow cytometry.
Controls : Include a known FLT3 inhibitor (e.g., Midostaurin) and vehicle controls.
Ensure dose-response curves (IC50 calculations) and time-course experiments to assess pharmacodynamics. Replicates (n ≥ 3) and blinded data analysis minimize bias .
Q. What statistical methods are recommended for analyzing this compound’s preclinical data?
- Answer :
- Descriptive Statistics : Mean ± SD for viability/apoptosis rates.
- Comparative Analysis : ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons.
- Survival Studies : Kaplan-Meier curves with log-rank tests for in vivo efficacy.
Report p-values, confidence intervals, and effect sizes. Pre-register analysis plans to avoid data dredging .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical data on FLT3/ITD mutations when evaluating this compound?
- Answer : Contradictions arise from cohort heterogeneity (e.g., age, AML subtypes). For example, FLT3/ITD mutations predict relapse in non-APL AML (OR = 5.1 for death; OR = 3.7 for relapse) but not in APL . Mitigation strategies:
- Stratification : Subgroup analyses by AML subtype (e.g., APL vs. non-APL).
- Multivariate Regression : Adjust for covariates like WBC count and cytogenetics.
- Meta-Analysis : Pool data from multiple studies to clarify trends. Transparency in inclusion/exclusion criteria is critical .
Q. What methodologies optimize this compound dosing in in vivo models to balance efficacy and toxicity?
- Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Serial plasma/tissue sampling to calculate AUC, Cmax, and half-life.
- Dose Escalation : Use the modified Fibonacci sequence in murine xenografts.
- Toxicity Metrics : Monitor weight loss, organ histopathology, and hematological parameters.
Predefine stopping rules for humane endpoints. Compare results to FDA-approved FLT3 inhibitors for benchmarking .
Q. How can synergy between this compound and conventional AML therapies (e.g., chemotherapy) be rigorously assessed?
- Answer :
- Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn® software. CI < 1 indicates synergy.
- In Vivo Validation : Test sequential vs. concurrent administration in patient-derived xenografts (PDX).
- Mechanistic Studies : RNA-seq to identify overlapping/divergent pathways (e.g., oxidative stress, DNA repair).
Include isobolograms and dose-reduction matrices to quantify therapeutic benefit .
Data Contradiction and Ethical Considerations
Q. What ethical guidelines apply when testing this compound in preclinical studies?
- Answer :
- Animal Welfare : Follow ARRIVE 2.0 guidelines for humane endpoints, randomization, and blinding.
- Data Integrity : Use electronic lab notebooks with audit trails to prevent fabrication.
- Conflict of Interest : Disclose funding sources (e.g., industry vs. academic grants) in publications. Pre-register studies on platforms like OSF to reduce reporting bias .
Key Clinical Findings from FLT3/ITD Studies
| Parameter | FLT3/ITD-Positive AML | FLT3/ITD-Negative AML | Source |
|---|---|---|---|
| Relapse Risk (OR) | 3.7 | 1.0 | |
| Overall Survival (HR) | 2.1 | 1.0 | |
| Association with APL | Not significant | N/A |
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
